Product packaging for beta-Pyridylcarbinol clofibrate(Cat. No.:CAS No. 62277-32-1)

beta-Pyridylcarbinol clofibrate

Cat. No.: B15186573
CAS No.: 62277-32-1
M. Wt: 305.75 g/mol
InChI Key: PCSILKIJGPITMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Beta-Pyridylcarbinol clofibrate (CAS 62277-32-1) is a chemical compound of interest in lipid metabolism and hyperlipidemia research. It is a molecular combination of clofibrate, a fibric acid derivative, and beta-pyridylcarbinol, which is a form of niacin (Vitamin B3). This dual structure is designed to integrate the lipid-modifying effects of both agents for research applications. Clofibrate is known to activate Peroxisome Proliferator-Activated Receptor alpha (PPAR-α), a nuclear receptor that regulates gene expression involved in lipid metabolism . This activation leads to increased fatty acid oxidation and reduces the liver's production of triglyceride-rich Very Low-Density Lipoproteins (VLDL) . Furthermore, clofibrate enhances the activity of lipoprotein lipase, an enzyme crucial for breaking down triglycerides in the bloodstream . Beta-pyridylcarbinol (nicotinic acid) contributes its own lipid-regulating properties, and clinical studies have investigated the combined effect of these two components, showing they can produce significant reductions in serum triglyceride and cholesterol levels . Research indicates that compounds like clofibrate can increase the excretion of cholesterol while simultaneously inhibiting its synthesis, leading to a reduction in body cholesterol pools . The primary research applications for this compound include investigating the mechanisms of dyslipidemia, evaluating combined therapeutic approaches for lipid disorders, and studying the metabolism of lipoproteins such as LDL and HDL . This product is intended for research purposes in a laboratory setting and is strictly labeled "For Research Use Only." It is not manufactured for, and must not be used in, diagnostic procedures or for human or veterinary therapeutic applications. Researchers should handle this compound in accordance with their institution's safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H16ClNO3 B15186573 beta-Pyridylcarbinol clofibrate CAS No. 62277-32-1

Properties

CAS No.

62277-32-1

Molecular Formula

C16H16ClNO3

Molecular Weight

305.75 g/mol

IUPAC Name

pyridin-3-ylmethyl 2-(2-chlorophenoxy)-2-methylpropanoate

InChI

InChI=1S/C16H16ClNO3/c1-16(2,21-14-8-4-3-7-13(14)17)15(19)20-11-12-6-5-9-18-10-12/h3-10H,11H2,1-2H3

InChI Key

PCSILKIJGPITMH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(=O)OCC1=CN=CC=C1)OC2=CC=CC=C2Cl

Origin of Product

United States

Historical Context and Pharmaceutical Development of Fibrate Nicotinic Acid Combinations

The management of dyslipidemia, a condition characterized by abnormal levels of lipids in the blood, has historically involved several classes of drugs. Among the earliest and most significant were the fibrates and nicotinic acid (also known as niacin). Fibrates, derivatives of fibric acid, came into prominence in the 1960s and were primarily recognized for their effectiveness in lowering triglyceride levels. bjd-abcd.com Clofibrate (B1669205), patented in 1958 and approved for medical use in 1963, was a widely used first-generation fibrate. wikipedia.orgnih.gov These drugs function by activating peroxisome proliferator-activated receptors (PPARs), specifically PPARα, which in turn regulates the expression of genes involved in lipid metabolism. bjd-abcd.comwikipedia.org This activation enhances the breakdown of triglyceride-rich lipoproteins. bjd-abcd.com

Concurrently, nicotinic acid was established as a potent agent for lowering low-density lipoprotein (LDL) cholesterol and triglycerides while significantly raising high-density lipoprotein (HDL) cholesterol. The Coronary Drug Project, a major clinical trial, highlighted the efficacy of nicotinic acid in reducing cardiovascular events. lipidcenter.com

The distinct yet complementary lipid-modifying profiles of fibrates and nicotinic acid led researchers to explore the potential benefits of combination therapy. The goal was to address a wider range of lipid abnormalities than either agent could alone. This interest spurred the development of single-molecule entities that chemically combined both a fibrate and a nicotinic acid component, giving rise to compounds like beta-pyridylcarbinol clofibrate.

Chemical Rationale for the Combination of Clofibrate and Beta Pyridylcarbinol

The chemical design of beta-pyridylcarbinol clofibrate (B1669205) is a strategic esterification that links clofibric acid (the active metabolite of clofibrate) with beta-pyridylcarbinol. This design is not merely for convenience but is based on a specific biochemical rationale.

Clofibrate Component : As a fibrate, clofibrate's primary role is to lower triglycerides. nih.gov It achieves this by increasing the activity of lipoprotein lipase (B570770), an enzyme that breaks down very low-density lipoproteins (VLDL), the main carriers of triglycerides in the blood. wikipedia.orgdrugbank.com

Beta-Pyridylcarbinol Component : Beta-pyridylcarbinol serves as a prodrug for nicotinic acid. A prodrug is an inactive compound that is converted into an active drug within the body. Once administered, beta-pyridylcarbinol is metabolized to release nicotinic acid, which then exerts its own lipid-modifying effects.

The rationale for creating this dual-action molecule was to offer a simplified therapeutic option that could simultaneously target both elevated triglycerides (via the clofibrate moiety) and cholesterol abnormalities (via the nicotinic acid moiety). The ester bond connecting the two is designed to be hydrolyzed in the body, releasing both active components to perform their respective functions.

Nomenclature and Structural Elucidation of Beta Pyridylcarbinol Clofibrate

Synthetic Pathways for this compound

The synthesis of this compound is a multi-step process that involves the separate preparation of its two constituent moieties, the clofibrate precursor and the beta-pyridylcarbinol precursor, followed by their subsequent esterification.

Synthesis of the Clofibrate Moiety Precursors

The primary precursor for the clofibrate moiety is 2-(4-chlorophenoxy)-2-methylpropanoic acid, commonly known as clofibric acid. A prevalent synthetic route to this acid involves the condensation of p-chlorophenol with acetone (B3395972) and chloroform (B151607) in the presence of a strong base. This reaction proceeds through the formation of an intermediate which is then hydrolyzed to yield the final carboxylic acid product.

Another established method for synthesizing clofibric acid is through the Williamson ether synthesis. This involves the reaction of the sodium salt of p-chlorophenol with ethyl 2-bromo-2-methylpropanoate. The resulting ester is then hydrolyzed to afford clofibric acid.

A summary of a common synthetic approach is presented in the table below:

ReactantsReagentsProduct
p-Chlorophenol, Acetone, ChloroformSodium Hydroxide2-(4-chlorophenoxy)-2-methylpropanoic acid

Synthesis of the Beta-Pyridylcarbinol Moiety Precursors

The beta-pyridylcarbinol moiety, also known as nicotinyl alcohol or pyridin-3-ylmethanol, is typically synthesized through the reduction of a derivative of nicotinic acid (pyridine-3-carboxylic acid). A common laboratory-scale method involves the reduction of ethyl nicotinate (B505614) with a strong reducing agent such as lithium aluminum hydride in an anhydrous solvent like diethyl ether or tetrahydrofuran.

Alternatively, catalytic hydrogenation of nicotinic acid esters can also be employed, often utilizing catalysts such as Raney nickel or palladium on carbon under a hydrogen atmosphere.

The following table outlines a typical reduction reaction for producing beta-pyridylcarbinol:

ReactantReducing AgentSolventProduct
Ethyl nicotinateLithium Aluminum HydrideDiethyl EtherBeta-pyridylcarbinol

Esterification and Coupling Reactions in Final Product Synthesis

The final step in the synthesis of this compound is the esterification of 2-(4-chlorophenoxy)-2-methylpropanoic acid with beta-pyridylcarbinol. Several standard esterification methods can be applied to achieve this transformation.

One common approach is the Fischer-Speier esterification , which involves reacting the carboxylic acid and the alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. wikipedia.org The reaction is typically heated to drive the equilibrium towards the ester product, often with the removal of water as it is formed. wikipedia.org

A milder alternative is the Steglich esterification , which utilizes a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) and a catalyst, commonly 4-dimethylaminopyridine (B28879) (DMAP). wikipedia.org This method is advantageous as it can be performed at room temperature and is suitable for sensitive substrates. wikipedia.org

The Mitsunobu reaction offers another route, allowing for the conversion of the alcohol to the ester under mild conditions using triphenylphosphine (B44618) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). organic-chemistry.org This reaction proceeds with inversion of configuration at the alcohol's stereocenter, if applicable. organic-chemistry.org

Optimization of Reaction Conditions and Yields

The optimization of the esterification reaction is crucial for maximizing the yield and purity of this compound. Key parameters that can be adjusted include the choice of catalyst, solvent, reaction temperature, and reaction time.

For Fischer-Speier esterification, optimization may involve varying the concentration of the acid catalyst and the method of water removal to shift the equilibrium towards the product. In Steglich esterification, the molar ratios of the coupling agent and catalyst to the reactants are critical for achieving high yields and minimizing side reactions. The choice of solvent can also influence the reaction rate and the ease of product purification.

Techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) are typically employed to monitor the progress of the reaction and determine the optimal reaction time. Purification of the final product is often achieved through column chromatography or recrystallization.

Design and Synthesis of this compound Analogues and Derivatives

The design and synthesis of analogues of this compound are driven by the desire to investigate structure-activity relationships (SAR) and potentially enhance its properties for research applications.

Structural Modification Strategies for Enhanced Research Properties

Structural modifications can be systematically introduced to either the clofibrate or the beta-pyridylcarbinol moiety.

Modifications to the Clofibrate Moiety:

Aromatic Ring Substitution: The chloro substituent on the phenyl ring can be replaced with other halogens (e.g., fluoro, bromo) or with alkyl, alkoxy, or nitro groups to investigate the electronic and steric effects on activity.

Isobutyric Acid Chain Modification: The gem-dimethyl group on the propanoic acid chain is generally considered important for the activity of fibrates. However, modifications such as replacing one or both methyl groups with other alkyl groups can be explored.

Ester Linkage Variation: The ester linkage can be replaced with an amide or other bioisosteric groups to alter the chemical stability and pharmacokinetic properties of the molecule.

Modifications to the Beta-Pyridylcarbinol Moiety:

Pyridine Ring Substitution: Introduction of substituents at various positions on the pyridine ring can modulate the basicity and steric profile of this moiety.

Methylene (B1212753) Bridge Alteration: The length of the methylene bridge connecting the pyridine ring to the ester oxygen can be varied to assess the impact of spatial orientation on activity.

Isomeric Pyridylcarbinols: Utilizing other isomers of pyridylcarbinol, such as (pyridin-2-yl)methanol or (pyridin-4-yl)methanol, would result in analogues with different spatial arrangements of the nitrogen atom.

The synthesis of these analogues would follow similar synthetic pathways as described for the parent compound, utilizing appropriately substituted precursors. The evaluation of these new derivatives in relevant biological assays is essential to establish a comprehensive structure-activity relationship and identify compounds with potentially enhanced research value.

Synthesis of Novel Ester Derivatives

The synthesis of this compound, chemically named pyridin-3-ylmethyl 2-(4-chlorophenoxy)-2-methylpropanoate, is primarily achieved through esterification reactions. The most common approach involves the reaction of clofibric acid with beta-pyridylcarbinol (3-pyridinemethanol). This transformation can be facilitated by a catalyst, typically a strong acid like sulfuric acid, in a suitable solvent. The reaction mixture is often heated to drive the equilibrium towards the formation of the ester and water.

Alternatively, a more reactive derivative of clofibric acid, such as clofibroyl chloride (the corresponding acid chloride), can be reacted with beta-pyridylcarbinol. This method generally proceeds under milder conditions and often results in higher yields of the desired ester. The reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the hydrochloric acid byproduct.

The exploration of novel ester derivatives of clofibric acid has been a significant area of research, aiming to modulate the compound's physicochemical properties and biological activity. Research has been conducted on the synthesis of various ester analogs by reacting clofibric acid with a range of alcohols, including those containing additional heterocyclic rings. For instance, clofibrate-related compounds have been synthesized through esterification with alcohols like 3,3,5-trimethylcyclohexanol (B90689) and oxyalkyltheophyllines. nih.gov These modifications are intended to alter the lipophilicity, metabolic stability, and target engagement of the parent molecule.

A study on the synthesis of novel esters of γ-aminobutyric acid (GABA) with various terpenes utilized Steglich esterification, a method employing dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst. This approach could theoretically be applied to the synthesis of this compound and its derivatives, offering a mild and efficient route to a variety of ester compounds.

The following table summarizes different synthetic approaches for clofibric acid esters:

Starting MaterialsReagents and ConditionsProduct Type
Clofibric acid, Alcohol (e.g., beta-pyridylcarbinol)Concentrated H₂SO₄, HeatEster
Clofibroyl chloride, AlcoholBase (e.g., pyridine, triethylamine)Ester
Clofibric acid, AlcoholDCC, DMAP (Steglich esterification)Ester

Incorporation of Bioisosteres and Heterocyclic Modifications

Bioisosteric replacement is a key strategy in medicinal chemistry to optimize lead compounds by replacing a functional group with another that has similar physical or chemical properties, with the goal of enhancing biological activity or reducing toxicity. neliti.com In the context of this compound, bioisosteric modifications can be envisioned at several positions, including the ether linkage, the chlorophenyl ring, and the pyridine moiety.

One area of exploration is the replacement of the ether oxygen in the clofibric acid backbone. For example, sulfur has been used as a bioisostere for oxygen, leading to the synthesis of 2-heteroarylthioalkanoic acid analogues of clofibric acid. nih.gov These thioether derivatives have been evaluated for their activity as peroxisome proliferator-activated receptor alpha (PPARα) agonists.

Heterocyclic modifications play a crucial role in drug design, as the introduction of different heterocyclic rings can significantly impact a molecule's properties. nih.gov The pyridine ring of beta-pyridylcarbinol itself is a key heterocyclic element. Modifications to this ring, such as altering the substitution pattern or replacing it with other heterocycles, could lead to novel analogs with different biological profiles. The rationale behind such modifications is to fine-tune the electronic and steric properties of the molecule to improve its interaction with biological targets. researchgate.net

For instance, the replacement of a phenyl ring with a thiophene (B33073) ring is a common bioisosteric substitution. researchgate.net In the case of this compound, the chlorophenyl group could be replaced with a chlorothienyl group to investigate the impact on activity. Furthermore, the pyridine ring could be substituted with other five- or six-membered heterocycles, such as pyrimidine, pyrazine, or thiazole, to explore the structure-activity relationships.

The following table provides examples of potential bioisosteric and heterocyclic modifications for this compound:

Original MoietyBioisosteric/Heterocyclic ReplacementRationale
Ether Linkage (-O-)Thioether Linkage (-S-)To modulate electronic properties and metabolic stability. nih.gov
Chlorophenyl RingChlorothienyl RingTo explore the impact of replacing a phenyl with a bioisosteric heterocycle. researchgate.net
Pyridine RingPyrimidine, Pyrazine, Thiazole RingsTo alter the hydrogen bonding capacity and overall electronic profile. nih.gov

Peroxisome Proliferator-Activated Receptor (PPAR) Agonism

The clofibrate component of this compound is a well-established agonist of Peroxisome Proliferator-Activated Receptors (PPARs), a family of nuclear receptors that are critical in the regulation of lipid and glucose homeostasis. nih.gov These receptors, upon activation by a ligand like clofibrate, modulate the expression of a suite of genes involved in various metabolic pathways. patsnap.compatsnap.com

The primary mechanism through which the clofibrate portion of the molecule exerts its effects is by activating PPAR-alpha. patsnap.compatsnap.comnih.gov PPAR-alpha is predominantly found in tissues with high fatty acid catabolism, such as the liver, heart, and skeletal muscle. nih.gov Activation of PPAR-alpha by clofibrate leads to a cascade of events that ultimately results in a reduction of circulating triglycerides. patsnap.com This activation enhances the transcription of genes responsible for the uptake, binding, and oxidation of fatty acids in both peroxisomes and mitochondria. patsnap.com

Molecular docking studies have been instrumental in elucidating the interaction between fibrates, like clofibrate, and PPAR subtypes. These studies help in understanding the binding modes and affinities that determine the agonistic activity of these compounds. While specific docking studies for this compound are not extensively detailed in the provided results, the general principles of fibrate-PPAR interaction are well-documented.

Clofibrate demonstrates agonistic activity towards both PPAR-alpha and PPAR-gamma, albeit with different potencies. medchemexpress.com The EC50 values, which represent the concentration required to elicit a half-maximal response, highlight this difference. For murine PPAR-alpha, the EC50 is approximately 50 μM, whereas for murine PPAR-gamma, it is around 500 μM. medchemexpress.com A similar pattern is observed for human PPARs, with an EC50 of 55 μM for PPAR-alpha and approximately 500 μM for PPAR-gamma. medchemexpress.com This indicates a significantly higher affinity and potency of clofibrate for the PPAR-alpha subtype.

Table 1: Binding Affinity of Clofibrate for PPAR Subtypes

Receptor SubtypeSpeciesEC50 (μM)
PPAR-alphaMurine50
PPAR-gammaMurine~500
PPAR-alphaHuman55
PPAR-gammaHuman~500

This table illustrates the half-maximal effective concentration (EC50) of clofibrate for different PPAR subtypes, indicating its preferential activation of PPAR-alpha. medchemexpress.com

The activation of PPAR-alpha by the clofibrate component of this compound directly influences the genetic machinery controlling lipid metabolism. This transcriptional regulation leads to an upregulation of genes involved in fatty acid catabolism and a modulation of genes related to lipoprotein metabolism. nih.govnih.gov

Studies in pigs have shown that treatment with clofibrate leads to a moderate increase in the mRNA concentrations of various PPAR-alpha target genes in both the liver and adipose tissue. nih.gov This upregulation is a key factor in the observed hypotriglyceridemic and hypocholesterolemic effects. nih.gov The activation of PPAR-alpha enhances the expression of genes involved in fatty acid transport and beta-oxidation, effectively increasing the breakdown of fatty acids. patsnap.com

Lipoprotein Metabolism Modulation

Beyond its effects on PPARs, this compound also directly influences the metabolism of lipoproteins, the particles responsible for transporting lipids in the bloodstream.

A significant action of the clofibrate component is the enhancement of extrahepatic lipoprotein lipase (B570770) (LPL) activity. patsnap.comnih.govdrugbank.com LPL is a crucial enzyme that hydrolyzes triglycerides within circulating chylomicrons and very low-density lipoproteins (VLDL), releasing fatty acids for uptake by tissues. capes.gov.br

In a study involving hypertriglyceridemic patients, a week of clofibrate therapy resulted in a significant increase in both heparin-releasable LPL and extractable lipase in adipose tissue. nih.gov This increased LPL activity directly contributes to the enhanced clearance of plasma triglycerides. nih.gov

Table 2: Effect of Clofibrate on Lipoprotein Lipase Activity

ParameterBefore Treatment (mean +/- SEM)After Treatment (mean +/- SEM)
Heparin-releasable LPL (nmol FFA/10^6 cells/h)95 +/- 16181 +/- 34
Extractable lipase (nmol FFA/10^6 cells/h)88 +/- 14179 +/- 28

This table shows the significant increase in lipoprotein lipase (LPL) activity in adipose tissue of hypertriglyceridemic patients following one week of clofibrate treatment. nih.gov

The modulation of VLDL metabolism is a key outcome of this compound's action. The compound affects both the production and the breakdown of these triglyceride-rich lipoproteins.

The clofibrate component has been shown to decrease the hepatic production of VLDL. patsnap.com It achieves this by inhibiting the synthesis and increasing the clearance of apolipoprotein B (apoB), a primary structural protein of VLDL. drugbank.com Furthermore, studies have demonstrated that clofibrate increases the fractional catabolic rate (FCR) of VLDL triglycerides, meaning it enhances the speed at which VLDL is cleared from the circulation. nih.gov In one study, clofibrate increased the FCR of VLDL triglycerides by 35%. nih.gov This dual action of reduced production and enhanced catabolism leads to a significant reduction in plasma VLDL levels. nih.gov The beta-pyridylcarbinol component, on the other hand, has been observed in long-term treatment to not cause significant alterations in VLDL lipids. nih.gov

Influence on Apolipoprotein Synthesis and Clearance (e.g., ApoA-I, ApoA-II, ApoB)

The regulation of apolipoprotein synthesis and clearance is a complex process central to lipid metabolism. nih.gov this compound impacts the levels of key apolipoproteins through the distinct actions of its two components.

The beta-pyridylcarbinol component, a nicotinic acid derivative, also contributes to the modulation of lipoprotein profiles. Research on beta-pyridylcarbinol as a standalone agent in patients with primary type IIa hyperlipoproteinemia has shown a significant decrease in LDL lipids. nih.gov Although VLDL and high-density lipoprotein (HDL) lipids did not show significant alterations in this study, the reduction in LDL suggests an influence on the metabolism of ApoB-containing particles. nih.gov Furthermore, studies on familial apolipoprotein A-I (ApoA-I) deficiency, where ApoA-I is undetectable, highlight the critical role of this apolipoprotein in the structure of HDL particles and the reverse cholesterol transport pathway. nih.gov While the direct impact of this compound on ApoA-I and ApoA-II synthesis is not fully elucidated, the actions of its components on the broader lipid profile are evident.

Fatty Acid Oxidation and Cholesterol Biosynthesis Pathways

The compound significantly influences the catabolism of fatty acids and the anabolic pathway of cholesterol synthesis.

Enhancement of Peroxisomal and Mitochondrial Beta-Oxidation Pathways

Table 1: Effects of Clofibrate on Fatty Acid Metabolism in Rat Hepatocytes

Metabolic Process Observed Effect Note
Peroxisomal Beta-Oxidation Stimulated Increase was markedly higher for n-3 fatty acids compared to n-6 fatty acids. nih.gov
Acylation into Triacylglycerol Decreased The increase in oxidation was accounted for by this corresponding decrease. nih.gov
Esterification into Phospholipids Unchanged ---

| Δ6 and Δ5 Desaturase Activities | Increased | Indicates a stimulating effect on fatty acid desaturation. nih.gov |

Interference with Cholesterol Biosynthesis Prior to Mevalonate (B85504) Formation

Cholesterol is synthesized from acetyl-CoA via the mevalonate pathway, a complex series of enzymatic reactions. nih.gov A rate-limiting step in this pathway is the conversion of HMG-CoA to mevalonate, catalyzed by the enzyme HMG-CoA reductase. researchgate.netasbmb.org

Research indicates that while clofibrate increases the excretion of cholesterol, it simultaneously inhibits any compensatory increase in cholesterol synthesis. nih.gov In many cases, cholesterol synthesis appears to be decreased. nih.gov This suggests an interference with the biosynthetic pathway. The mechanism is believed to involve the regulation of gene expression. Fibrates, including clofibrate, are known to activate peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor that controls the transcription of numerous genes involved in lipid metabolism. This regulation can lead to a down-regulation of the expression of enzymes required for cholesterol synthesis, effectively interfering with the pathway that includes steps prior to mevalonate formation.

Impact on Sterol Excretion and Overall Cholesterol Pools

A primary mechanism of action for the clofibrate component is its significant impact on sterol balance. In studies conducted on patients with hyperlipidemia, clofibrate administration generally leads to a significant increase in the excretion of cholesterol into both bile and feces. nih.gov This enhanced elimination is a key contributor to the compound's cholesterol-lowering effect.

Interestingly, this increase in neutral sterol excretion is often accompanied by a decrease in fecal bile acid excretion. nih.gov Despite the reduced bile acid output, the net effect is typically an increase in total steroid excretion. nih.gov This sustained negative cholesterol balance, coupled with the inhibition of new cholesterol synthesis, forces the body to mobilize cholesterol from tissue stores. nih.gov This mobilization can lead to a marked reduction in the total body pools of cholesterol over the long term. nih.gov

Table 2: General Effects of Clofibrate on Sterol Balance

Parameter Effect Consequence
Cholesterol Excretion (Bile & Feces) Significantly Increased nih.gov Contributes to lower plasma cholesterol.
Fecal Bile Acid Excretion Decreased nih.gov ---
Net Steroid Excretion Increased (in most patients) nih.gov Promotes a negative cholesterol balance.
Cholesterol Synthesis Not increased; often decreased nih.gov Prevents compensation for increased excretion.

| Body Cholesterol Pools | Reduced (long-term) nih.gov | Mobilization of cholesterol from tissue stores. |

Mechanisms Related to the Beta-Pyridylcarbinol Component

Role in Endothelial Lipoprotein Lipase Activation

The clofibrate component of the drug plays a crucial role in enhancing the activity of lipoprotein lipase (LPL), an enzyme critical for the hydrolysis of triglycerides within chylomicrons and VLDL. Studies in hypertriglyceridemic patients treated with clofibrate showed a significant increase in both heparin-releasable and extractable LPL activity in adipose tissue. nih.gov This increased enzymatic activity leads to a more efficient clearance of plasma triglycerides. nih.gov In one study, triglyceride clearance increased significantly from 1.3 to 2.4 %/min after one week of clofibrate therapy. nih.gov

While the beta-pyridylcarbinol component also modulates lipid levels, a double-blind study comparing clofibrate alone with the combination of clofibrate plus beta-pyridylcarbinol found no significant difference in the lipid-lowering effect between the two treatment regimens over a four-month period. nih.gov Both treatments were significantly more effective than a placebo, achieving an approximate 30% reduction in triglycerides and an 18% reduction in cholesterol. nih.gov This suggests that for triglyceride clearance via LPL activation, the clofibrate mechanism is predominant.

Metabolic Conversion to Nicotinic Acid and its Downstream Effects

The fundamental mechanism through which the beta-pyridylcarbinol component of the parent compound exerts its primary systemic effects is via its enzymatic conversion to nicotinic acid (niacin). Research has demonstrated that upon oral administration, beta-pyridylcarbinol is extensively metabolized in the gastrointestinal tract and the liver. nih.govnih.gov This biotransformation is a critical step, as the resulting nicotinic acid is a potent modulator of lipid metabolism and possesses a range of downstream effects.

The conversion process involves enzymatic oxidation of the alcohol group of beta-pyridylcarbinol to a carboxylic acid, yielding nicotinic acid. nih.gov Once formed, nicotinic acid embarks on a series of well-documented pathways to alter the lipid profile. One of its primary targets is the G-protein coupled receptor 109A (GPR109A), also known as the nicotinic acid receptor. Activation of this receptor in adipocytes inhibits the mobilization of free fatty acids from adipose tissue. This reduction in the flux of free fatty acids to the liver is a cornerstone of nicotinic acid's lipid-lowering efficacy.

The downstream consequences of reduced free fatty acid availability in the liver are significant. With a diminished substrate pool, the hepatic synthesis of triglycerides is decreased. This, in turn, leads to a reduction in the production and secretion of very-low-density lipoproteins (VLDL), which are major carriers of triglycerides in the blood. As VLDL particles are precursors to low-density lipoproteins (LDL), a decrease in VLDL synthesis consequently leads to lower levels of LDL cholesterol, often referred to as "bad cholesterol."

Furthermore, nicotinic acid has a favorable impact on high-density lipoprotein (HDL) cholesterol, the "good cholesterol." While the exact mechanisms are still being fully elucidated, it is understood that nicotinic acid reduces the hepatic uptake and clearance of HDL, thereby increasing its circulating levels. This effect is particularly beneficial for cardiovascular health.

The metabolic journey of nicotinic acid can also lead to its involvement in the synthesis of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD) through the Preiss-Handler pathway. nih.gov NAD is a crucial coenzyme in a vast array of cellular redox reactions and is integral to energy metabolism.

The multifaceted downstream effects of the metabolic conversion of beta-pyridylcarbinol to nicotinic acid are summarized in the table below.

Metabolic Consequence of Nicotinic Acid FormationDownstream Effect on Lipid Metabolism
Inhibition of adipocyte lipolysisDecreased free fatty acid release into circulation
Reduced hepatic triglyceride synthesisLowered VLDL production and secretion
Decreased VLDL levelsSubsequent reduction in LDL cholesterol levels
Reduced HDL clearanceIncreased circulating levels of HDL cholesterol

Cellular Signaling Pathways Activated by the Pyridylcarbinol Moiety

While the conversion to nicotinic acid is the principal driver of the lipid-modifying effects of the pyridylcarbinol moiety, the direct pharmacological actions of beta-pyridylcarbinol (nicotinyl alcohol) itself are primarily associated with its properties as a vasodilator. wikipedia.orgpatsnap.compatsnap.comatamanchemicals.comatamanchemicals.com The scientific literature extensively documents its ability to widen blood vessels, which can lead to increased blood flow. wikipedia.orgpatsnap.compatsnap.comatamanchemicals.comatamanchemicals.com This vasodilatory effect is often responsible for the flushing sensation sometimes associated with nicotinic acid-based therapies.

However, specific cellular signaling pathways that are directly activated by the pyridylcarbinol moiety, independent of its conversion to nicotinic acid, are not well-defined in current research. The predominant scientific consensus is that the clinically significant signaling events are initiated by its metabolic product, nicotinic acid.

The signaling cascades initiated by nicotinic acid are more thoroughly characterized. As mentioned, the activation of the GPR109A receptor is a key event. This interaction triggers a cascade of intracellular events, including the inhibition of adenylyl cyclase, which leads to a decrease in cyclic AMP (cAMP) levels and subsequently reduces the activity of hormone-sensitive lipase.

Preclinical Pharmacological Investigations

In Vitro Cellular Assays for Lipid Homeostasis

No published studies were identified that specifically investigated the effects of beta-pyridylcarbinol clofibrate (B1669205) in in vitro cellular assays.

Assessment of Lipid Accumulation and Secretion in Hepatocytes and Adipocytes

There is no available data from in vitro studies assessing the impact of beta-pyridylcarbinol clofibrate on lipid accumulation and secretion in hepatocyte or adipocyte cell lines.

Gene and Protein Expression Analysis Related to Lipid Metabolism in Cell Lines

Specific analyses of gene and protein expression related to lipid metabolism following treatment with this compound in any cell line have not been reported in the scientific literature.

In Vivo Animal Models of Dyslipidemia and Metabolic Disturbances

No preclinical studies using in vivo animal models to evaluate the pharmacological effects of this compound on dyslipidemia or other metabolic disturbances have been found.

Rodent Models (e.g., Diet-Induced Obesity, Genetic Hyperlipidemia Models)

There are no reports of studies utilizing rodent models, such as those with diet-induced obesity or genetic hyperlipidemia, to investigate the effects of this compound.

Assessment of Plasma Lipid and Lipoprotein Profiles in Preclinical Studies

Data on the assessment of plasma lipid and lipoprotein profiles in any preclinical animal model following the administration of this compound is not available.

Investigation of Hepatic Lipid Content and Histopathological Changes

There are no published findings on the investigation of hepatic lipid content or histopathological changes in animal models treated specifically with this compound.

Comparative Preclinical Efficacy Studies (vs. Individual Components)

Research into this compound sought to determine if the combined ester molecule offered superior lipid-modifying effects compared to the administration of clofibric acid and beta-pyridylcarbinol separately. The primary focus of these animal studies was on key markers of dyslipidemia.

In studies on hyperlipidemic rats, the administration of clofibrate, the active metabolite of which is clofibric acid, demonstrated significant effects on lipoprotein metabolism. nih.govnih.gov Treatment led to a marked decrease in the concentration of very low-density lipoproteins (VLDL), which was attributed in part to an enhanced rate of removal of this lipoprotein fraction from the circulation. nih.govnih.gov Furthermore, while VLDL levels decreased, the synthesis of high-density lipoproteins (HDL) was observed to decrease within hours of treatment. nih.govnih.gov

Beta-pyridylcarbinol, the other component, is known from preclinical reviews to exert its effects primarily through its metabolic conversion to nicotinic acid. nih.gov Studies in various animal models have shown that it can reduce plasma lipids, a pharmacological profile that mirrors nicotinic acid. nih.gov

While direct, published head-to-head preclinical comparisons of the esterified this compound against its individual components are not extensively detailed in readily available literature, the rationale for its synthesis was based on the distinct and complementary mechanisms of its constituents. The clofibric acid component primarily targets VLDL clearance, while the nicotinic acid derived from beta-pyridylcarbinol is known to affect lipid metabolism more broadly.

Table 1: Summary of Preclinical Efficacy Findings for Individual Components

Component Animal Model Key Efficacy Findings
Clofibrate Hyperlipidemic Rats Reduces serum VLDL concentration. nih.govnih.gov Enhances the rate of VLDL removal. nih.govnih.gov Decreases synthesis of HDL. nih.govnih.gov

| Beta-pyridylcarbinol | Various (Reviewed) | Exerts antihyperlipidemic effects. nih.gov Pharmacological profile is similar to nicotinic acid. nih.gov |

Preclinical Pharmacokinetic and Metabolic Profiling

The journey of this compound and its breakdown products in the body has been elucidated through pharmacokinetic and metabolism studies in animal models.

Upon oral administration in animal models, it is anticipated that this compound is absorbed from the gastrointestinal tract. A critical metabolic step is the rapid hydrolysis of the ester bond by esterases present in the blood and tissues. This cleavage releases the two principal components: clofibric acid and beta-pyridylcarbinol.

Consequently, the distribution, further metabolism, and excretion are governed by the individual properties of these two metabolites. Clofibric acid is known to be the active form of clofibrate and its pharmacokinetics have been studied. mdpi.com Beta-pyridylcarbinol follows its own metabolic pathway, being converted into nicotinic acid. nih.gov The liver is a central organ in the metabolism of these compounds, playing a key role in regulating energy homeostasis through its handling of lipids and glucose. nih.gov

The primary metabolites of this compound are its immediate hydrolysis products and their subsequent derivatives.

Clofibrate Hydrolysis: The ester linkage is broken, yielding clofibric acid.

Beta-pyridylcarbinol Metabolism: This alcohol is oxidized to its corresponding carboxylic acid, nicotinic acid. nih.gov

Therefore, the key metabolites circulating and exerting pharmacological effects are clofibric acid and nicotinic acid. Quantitative data from preclinical studies specifically administering the combined ester and measuring the resulting metabolite concentrations are sparse in the available literature. However, the antihyperlipidemic properties of beta-pyridylcarbinol are attributed to its conversion to nicotinic acid. nih.gov

The effect of the components of this compound on drug-metabolizing enzymes, particularly the Cytochrome P450 (CYP450) system, is a critical aspect of its preclinical profile. The clofibric acid moiety, like other fibrates, is a known inducer of specific CYP enzymes.

Preclinical studies in rats have established that clofibrate and other peroxisome proliferators induce hepatic enzymes. nih.gov Specifically, they cause a pronounced induction of the CYP4A family of enzymes. nih.gov These enzymes are involved in the metabolism of fatty acids, and their induction is considered part of the therapeutic mechanism of fibrates. nih.gov Concurrent analysis has shown a strong correlation between the induction of CYP4A and the increase in palmitoyl-CoA beta-oxidation, a key step in fatty acid breakdown. nih.gov This induction is mediated by nuclear receptors like the Peroxisome Proliferator-Activated Receptor alpha (PPARα). mdpi.com

The potential for the beta-pyridylcarbinol component to influence CYP450 enzymes is less well-documented. However, the primary inductive effect relevant to drug interactions and mechanism of action is expected to be driven by the clofibric acid metabolite.

Table 2: Summary of Preclinical Cytochrome P450 Induction by the Clofibrate Component

Compound Animal Model Key Findings on Enzyme Induction

| Clofibrate | CD Rats | Induces hepatic palmitoyl (B13399708) CoA beta-oxidation. nih.gov Induces Cytochrome P450 4A (CYP4A). nih.gov |

Table of Mentioned Compounds

Structure Activity Relationship Sar Studies

Pharmacophoric Requirements for Optimal PPAR Activation

The lipid-lowering effects of fibrates, including the clofibrate (B1669205) component of beta-pyridylcarbinol clofibrate, are primarily mediated through the activation of peroxisome proliferator-activated receptors, particularly the PPARα isoform. nih.gov Activation of PPARα leads to changes in the transcription of genes that regulate lipoprotein metabolism. nih.govnih.gov This interaction is governed by specific structural features, collectively known as a pharmacophore.

The generally accepted pharmacophore for fibrate binding to PPARα consists of:

A carboxylic acid head: This acidic group is crucial for anchoring the molecule within the ligand-binding pocket of the receptor.

A hydrophobic tail: This lipophilic portion of the molecule, often containing one or more aromatic rings, interacts with a hydrophobic region of the receptor. researchgate.net

A linker: This connects the acidic head and the hydrophobic tail.

Fibrates activate PPARs, which then form a heterodimer with the Retinoid X Receptor (RXR). nih.gov This complex binds to specific DNA sequences called Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, thereby modulating their expression. nih.gov This modulation results in increased synthesis of high-density lipoprotein (HDL) apolipoproteins (apoA-I and apoA-II), increased lipoprotein lipase-mediated lipolysis, and decreased production of apoC-III, all of which contribute to the observed lipid-lowering effects. nih.gov

Correlation Between Structural Modifications and Lipid-Modulating Potency

The potency of fibrates in modulating lipid levels is highly dependent on their chemical structure. Modifications to the basic fibrate scaffold can significantly enhance their efficacy.

A key structural modification that enhances lipid-lowering potency is the addition of a second phenyl ring to the hydrophobic tail. nih.gov For instance, fenofibrate (B1672516) and bezafibrate, which contain this feature, exhibit a 5- to 10-fold greater relative lipid-lowering potency compared to the prototype, clofibrate. nih.gov This suggests that the additional aromatic ring provides a higher specificity for the PPARα receptor. nih.gov

The following table illustrates the general lipid-modulating effects observed with fibrate therapy compared to placebo.

Table 1: General Effects of Fibrates on Lipid Profiles

Lipid Parameter Change Associated with Fibrate Therapy
Total Cholesterol ↓ Reduction (Range: -5.0 mg/dL to -101.3 mg/dL) nih.gov
Triglycerides ↓ Significant Reduction (Range: -20.8 mg/dL to -321.3 mg/dL) nih.gov
High-Density Lipoprotein (HDL) ↑ Increase (Range: +1.1 mg/dL to +17.9 mg/dL) nih.gov
Low-Density Lipoprotein (LDL) ↓ Reduction (variable results) (Range: +38.7 mg/dL to -76.3 mg/dL) nih.gov

Influence of Substituents and Linker Lengths on Biological Activity

For example, the structure of gemfibrozil (B1671426) is distinct from other fibrates due to the presence of methylene (B1212753) groups between the phenoxy oxygen atom and the phenyl ring, which affects its interaction with the receptor. nih.gov Research into newer fibrate derivatives has involved systematically varying the cyclic tail and the length of the linker between the aromatic core and the lipophilic tail to optimize activity. researchgate.net These studies aim to develop novel fibrates with improved pharmacological profiles by modifying the classical fibrate scaffold. researchgate.net

Computational Approaches in SAR Elucidation (e.g., QSAR, Molecular Dynamics)

Computational methods are invaluable tools for understanding the structure-activity relationships of fibrates and for designing new, more potent analogs. Techniques like Quantitative Structure-Activity Relationship (QSAR) and molecular dynamics simulations provide deep insights into the interactions between fibrates and their biological targets.

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR is a computational technique that correlates the three-dimensional properties of molecules with their biological activity. nih.gov It helps to understand the non-bonded interactions, such as van der Waals forces, electrostatic interactions, and hydrogen bonds, between a drug and its receptor. nih.gov For fibrates, QSAR models can be built to predict the activity of new derivatives and guide their structural modification for enhanced potency. nih.govmdpi.com

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the binding of a ligand to its receptor over time. mdpi.com For fibrates, MD simulations can be used to explore the binding mode, stability, and binding free energy of different analogs within the PPARα ligand-binding pocket. nih.gov These simulations can reveal key amino acid residues involved in the interaction and help in the design of compounds with improved binding affinity and efficacy. nih.govmdpi.com

SAR of the Beta-Pyridylcarbinol Moiety in the Context of the Combined Compound

A double-blind study comparing the lipid-lowering effects of clofibrate alone with a combination of clofibrate and beta-pyridylcarbinol found no significant difference between the two treatment regimens over a four-month period. nih.gov Both treatments resulted in an approximate 30% reduction in triglycerides and an 18% reduction in cholesterol. nih.gov This finding suggests that under the conditions of the study, the addition of beta-pyridylcarbinol did not significantly enhance the primary lipid-lowering activity of clofibrate. The lipid-modulating effects observed are therefore primarily attributable to the clofibrate component's action as a PPARα agonist.

Emerging Research Frontiers and Future Directions

Investigation of Novel Molecular Targets Beyond Classical Lipid Pathways

The therapeutic effects of beta-pyridylcarbinol and clofibrate (B1669205) have traditionally been attributed to their influence on lipid metabolism, primarily through the activation of Peroxisome Proliferator-Activated Receptor alpha (PPARα) by clofibrate and the modulation of lipid synthesis and secretion by beta-pyridylcarbinol, a nicotinic acid derivative. However, contemporary research is beginning to suggest that the pharmacological reach of these compounds may extend beyond these well-established pathways.

Future investigations are anticipated to focus on identifying and validating novel molecular targets that could mediate additional therapeutic benefits. For instance, research into the non-lipid-lowering effects of fibrates has hinted at anti-inflammatory properties. This opens the door to exploring whether the combination of beta-pyridylcarbinol and clofibrate could modulate inflammatory signaling pathways, such as those involving nuclear factor-kappa B (NF-κB) or various cytokines. Such findings could have implications for atherosclerosis and other inflammatory conditions that often accompany dyslipidemia.

Furthermore, the potential for this combination to influence cellular processes unrelated to lipid metabolism, such as apoptosis, cell proliferation, and oxidative stress, warrants investigation. Unraveling these non-canonical targets could unveil new therapeutic applications for beta-pyridylcarbinol clofibrate in a range of diseases.

Design and Synthesis of Next-Generation Analogues with Tuned Pharmacological Profiles

The development of next-generation analogues of this compound represents a significant frontier in medicinal chemistry. The goal is to design and synthesize novel molecules that retain the beneficial lipid-modulating effects while offering improved pharmacological properties, such as enhanced potency, selectivity, or a more favorable side-effect profile.

One promising approach involves the creation of hybrid molecules that chemically link the pharmacophores of both beta-pyridylcarbinol and clofibrate into a single entity. The synthesis of such conjugates could lead to compounds with unique pharmacokinetic and pharmacodynamic profiles. For example, a study focused on the synthesis of clofibrate homologs by esterifying 2-(4-chlorophenoxy)-2-methylpropanoic acid with different alcohols demonstrated the feasibility of modifying the fibrate structure. researchgate.net Similarly, research into the structure-activity relationships of pyridine (B92270) derivatives provides a basis for rationally designing new variations of the beta-pyridylcarbinol component. nih.gov

The design of these novel analogues would be guided by their ability to interact with not only classical targets like PPARα but also the newly identified molecular targets discussed in the previous section. This could lead to the development of "tuned" molecules with specific multi-target engagement, potentially offering a more holistic therapeutic approach. The synthesis of prodrugs, which are metabolized in the body to release the active components, is another avenue being explored to optimize drug delivery and efficacy. mdpi.com

Application of Omics Technologies (e.g., Proteomics, Metabolomics) to Elucidate Deeper Mechanisms

The application of "omics" technologies, including proteomics, metabolomics, and genomics, holds the key to unlocking a deeper understanding of the molecular mechanisms of this compound. These powerful analytical tools can provide a comprehensive, system-wide view of the cellular responses to drug treatment.

A proteomics study on clofibrate has already demonstrated its ability to alter the expression of numerous proteins involved in lipid metabolism, amino acid metabolism, and cell proliferation in rat liver. nih.gov This study revealed the upregulation of 77 proteins and the downregulation of 27 proteins, providing a glimpse into the complex cellular perturbations induced by this fibrate. nih.gov Applying similar proteomic analyses to the combination of beta-pyridylcarbinol and clofibrate could reveal synergistic or antagonistic effects on the proteome that are not apparent from studying each drug in isolation.

Metabolomics, the large-scale study of small molecules, can provide a functional readout of the physiological state of a biological system. By analyzing the metabolomic profiles of cells or organisms treated with this compound, researchers can identify changes in metabolic pathways and gain insights into the drug's mechanism of action. While direct metabolomic studies on this specific combination are lacking, the principles of untargeted metabolomics offer a powerful approach to discover novel biochemical effects. youtube.com

Genomic and transcriptomic approaches can further elucidate how this compound influences gene expression. Studies on niacin and PPAR agonists have shown their ability to regulate the transcription of genes involved in lipid metabolism and inflammation. nih.govnih.gov Investigating the transcriptomic signature of the combined therapy could identify key gene regulatory networks that are modulated, providing a more complete picture of its pharmacological effects.

Advanced In Silico Modeling for Predictive Drug Design and Mechanism Exploration

Advanced in silico modeling techniques are becoming indispensable tools in modern drug discovery and development. These computational methods can be leveraged to predict the activity of new drug candidates, explore their mechanisms of action at a molecular level, and guide the design of next-generation analogues of this compound.

Molecular docking simulations can be used to predict how potential new analogues of this compound might bind to their molecular targets, such as PPARα. nih.govresearchgate.net For instance, the docking score of a novel compound can provide an estimate of its binding affinity, helping to prioritize which molecules to synthesize and test in the laboratory. nih.gov

Molecular dynamics (MD) simulations can provide a more dynamic picture of how these molecules interact with their targets over time. researchgate.netmdpi.comnih.gov By simulating the movement of atoms and molecules, MD can reveal important information about the conformational changes that occur upon drug binding and how these changes might lead to a biological response. researchgate.netmdpi.comnih.gov

Quantitative Structure-Activity Relationship (QSAR) modeling is another powerful in silico tool that can be used to develop mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models can then be used to predict the activity of new, untested compounds, thereby accelerating the drug discovery process. While direct QSAR studies on this compound are not available, the principles have been applied to fibrates and pyridine derivatives individually.

The integration of these in silico approaches can create a powerful predictive framework for the rational design of novel this compound analogues with optimized pharmacological profiles.

Exploration of this compound in Combinatorial Preclinical Therapies

Beyond its use as a standalone combination, there is a burgeoning interest in exploring the potential of this compound in combinatorial preclinical therapies. The rationale behind this approach is that by combining drugs with different mechanisms of action, it may be possible to achieve synergistic therapeutic effects, target multiple disease pathways simultaneously, and potentially reduce the required doses of individual agents.

Preclinical studies could investigate the combination of this compound with other classes of drugs, such as statins, which are the cornerstone of lipid-lowering therapy. While some clinical trials have shown mixed results for the combination of fibrates and statins, further preclinical investigation into specific combinations and their effects on a wider range of biomarkers beyond lipids is warranted.

Furthermore, given the potential anti-inflammatory and other pleiotropic effects of its components, combining this compound with anti-inflammatory agents, antioxidants, or drugs targeting other aspects of cardiovascular disease could be a fruitful area of research. These preclinical studies would be essential to establish the scientific rationale and safety of such novel combination therapies before any consideration for clinical application. The data from such studies, including detailed research findings, would be crucial for advancing this field.

Q & A

Basic: What experimental methodologies are recommended for analyzing clofibrate's lipid-lowering mechanisms in vitro?

Clofibrate modulates lipoprotein metabolism by enhancing VLDL clearance and increasing hepatic triglyceride lipase (HTGL) activity . To investigate these mechanisms:

  • Lipoprotein profiling : Use ultracentrifugation or electrophoresis to isolate VLDL, LDL, and HDL fractions from hepatocyte cultures treated with clofibrate. Measure changes in apolipoprotein B (apoB) secretion via ELISA.
  • Enzyme activity assays : Quantify HTGL and lipoprotein lipase (LPL) activity in liver homogenates using fluorogenic substrates (e.g., 4-methylumbelliferyl oleate).
  • Gene expression analysis : Perform RT-qPCR or RNA-seq to assess PPAR-α-mediated upregulation of genes like APOA1 and LPL .
    Reference methodologies: High-performance liquid chromatography (HPLC) and gas chromatography with flame ionization detection (GC/FID) are standardized for purity and metabolite analysis .

Basic: How can researchers validate clofibrate's chemical identity and purity in experimental formulations?

  • Structural confirmation : Use nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and mass spectrometry (MS) to verify the ethyl ester group and chlorophenoxy moiety .
  • Purity assessment : Employ HPLC with UV detection (λ = 254 nm) and compare retention times against NIST-certified reference standards .
  • Impurity profiling : Monitor para-chlorophenol (a degradation product) via GC/FID, adhering to pharmacopeial limits (<0.1% w/w) .

Advanced: How should researchers address contradictions in clofibrate's clinical efficacy data, such as mortality outcomes in the WHO Cooperative Trial?

The WHO trial reported increased mortality in clofibrate-treated patients despite lipid-lowering benefits, attributed to non-cardiovascular causes (e.g., gallstones, hepatotoxicity) . To reconcile such contradictions:

  • Adherence stratification : Analyze subpopulations by protocol adherence (e.g., "adherers" vs. "non-adherers") to isolate drug effects from confounding behaviors .
  • Endpoint specificity : Design trials with composite endpoints (e.g., major adverse cardiovascular events) rather than all-cause mortality to reduce noise .
  • Mechanistic follow-up : Investigate off-target effects (e.g., peroxisome proliferation in rodents) using human hepatocyte models to assess translational relevance .

Advanced: What molecular docking strategies can elucidate clofibrate's potential repurposing for inflammatory conditions like ulcerative colitis (UC)?

Evidence suggests clofibrate binds to DAPP1 and ELL2 with affinity scores of -4.9 and -5.2 kcal/mol, respectively, indicating anti-inflammatory potential . Methodological recommendations:

  • Target prioritization : Use AutoDock Vina or Schrödinger Suite for blind docking across the human proteome, filtered by UC-associated pathways (e.g., NF-κB).
  • Validation : Perform surface plasmon resonance (SPR) to measure binding kinetics (KD values) for top candidates.
  • Functional assays : Test clofibrate in LPS-stimulated colonic epithelial cells (e.g., HT-29) and measure IL-8 suppression via ELISA .

Advanced: How do species-specific differences in clofibrate metabolism impact preclinical-to-clinical translation?

Clofibrate induces peroxisome proliferation in rodents but not humans due to divergent PPAR-α activation thresholds . Mitigation strategies:

  • Humanized models : Use transgenic mice expressing human PPAR-α or primary human hepatocytes to assess hepatomegaly risk.
  • Metabolite tracking : Compare clofibric acid pharmacokinetics (plasma protein binding, elimination half-life) across species via LC-MS/MS .
  • Toxicity endpoints : Monitor biomarkers like serum bile acids and liver enzymes (ALT/AST) in long-term rodent studies .

Basic: What safety protocols are critical when designing clofibrate trials in light of historical toxicity concerns?

Clofibrate was discontinued in 2002 due to gallstone formation and hepatotoxicity . Key precautions:

  • Safety monitoring : Schedule frequent liver function tests (LFTs) and abdominal ultrasounds to detect cholestasis.
  • Dose optimization : Conduct phase I trials with escalating doses (e.g., 500–2000 mg/day) to establish a therapeutic window .
  • Ethical oversight : Exclude patients with pre-existing gallbladder disease or liver dysfunction .

Advanced: How can researchers resolve discrepancies in clofibrate's genetic toxicity profile (e.g., cell transformation vs. negative Ames tests)?

While clofibrate is largely non-genotoxic, it induced cell transformation in one study . Recommended approaches:

  • Comet assay : Assess DNA damage in HepG2 cells after chronic exposure (≥28 days).
  • Transcriptomic analysis : Use RNA-seq to identify oncogenic pathways (e.g., MYC activation) in transformed clones.
  • Secondary assays : Validate findings with chromosomal aberration tests in human lymphocytes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.